molecular formula C18H15Cl2F2NOS B2453560 (2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034319-75-8

(2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2453560
CAS RN: 2034319-75-8
M. Wt: 402.28
InChI Key: LDJJCCQBVPKSDR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and spectral characterization of novel compounds, including those related to thiazole and thiophene derivatives. These studies involve detailed structural optimization, vibrational spectra interpretation through density functional theory (DFT) calculations, and molecular docking studies to understand their potential biological activities. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone through various spectroscopic techniques and theoretical calculations, aiming to explore their antibacterial activity (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Activities

Several studies have been conducted to synthesize compounds with enhanced antimicrobial and antiviral properties. For example, Chen et al. (2010) synthesized new derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and evaluated their anti-tobacco mosaic virus activity, showcasing the potential of such compounds in antiviral research (Chen et al., 2010).

Material Science Applications

In the realm of material science, Shi et al. (2017) developed a new difluoro aromatic ketone monomer to prepare poly(arylene ether sulfone)s (PAES) bearing pendant groups. These materials were investigated for their hydroxide conductivity, dimensional change, water uptake, and alkaline stability, indicating the utility of such compounds in developing high-performance membranes for various applications (Shi et al., 2017).

Antioxidant Activity

Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties and evaluated their antioxidant activity. Their findings revealed that compounds with selenourea functionality exhibited potent antioxidant activity, suggesting the potential of such chemical frameworks in developing new antioxidant agents (Reddy et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its molecular structure and the biological or chemical systems it interacts with. Without specific research or data on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific research or data on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name

(2,5-dichlorophenyl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F2NOS/c19-11-1-3-15(20)13(9-11)18(24)23-6-5-17(25-8-7-23)14-10-12(21)2-4-16(14)22/h1-4,9-10,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJJCCQBVPKSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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